molecular formula C12H15N5O3 B138834 Queuine CAS No. 69565-92-0

Queuine

Cat. No. B138834
CAS RN: 69565-92-0
M. Wt: 277.28 g/mol
InChI Key: WYROLENTHWJFLR-ACLDMZEESA-N
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Description

Queuine is a derivative of 7-Deazaguanine. It is exclusively synthesized by bacteria and salvaged by animals, plants, and fungi . In eubacteria and eukaryotes, queuine is found as the sugar nucleotide queuosine within the anticodon loop of transfer RNA isoacceptors for the amino acids tyrosine, asparagine, aspartic acid, and histidine .


Synthesis Analysis

In bacteria, the biosynthesis of Queuine involves two precursors, preQ0 and preQ1 . Eukaryotes directly obtain Queuine from bacterial sources . A study has shown a two-pot sequence yielding a key heterocyclic aldehyde for subsequent entry into a reductive amination reaction .


Molecular Structure Analysis

Queuine is a hypermodified nucleobase enriched in the brain. It replaces guanine at the wobble position (position 34) of tRNAs with GUN anticodons and promotes efficient cytoplasmic and mitochondrial mRNA translation .


Chemical Reactions Analysis

Queuine is a conserved tRNA modification at the wobble anticodon position of tRNAs that read the codons of amino acids Tyr, His, Asn, and Asp . The study of queuosine has been challenging due to the limited availability of high-throughput methods for its detection and quantitation .


Physical And Chemical Properties Analysis

Queuine is a natural biochemical that can be found endogenously in the human body . It contributes to generating various important biochemicals like tyrosine, serotonin, dopamine, epinephrine, norepinephrine, nitric oxide, lipids, and others .

Scientific Research Applications

Queuine as a Micronutrient

Queuine, an intriguing micronutrient made by eubacteria, is essential for health and wellbeing. It's found as queuosine in the tRNA of eukaryotes, impacting development, metabolism, cancer, and bacterial invasion (Fergus et al., 2015).

Dietary Role of Queuine

Queuine appears to be a dietary factor since it's in food products and essential for queuine-containing tRNA in animals (Katze et al., 1982).

Queuine Deficiency and Metabolic Shifts

Queuine deficiency in HeLa cells leads to Warburg metabolism, a shift towards aerobic glycolysis and glutaminolysis, affecting mitochondrial bioenergetics and ATP synthesis (Hayes et al., 2020).

Queuine in Drosophila melanogaster

In Drosophila, queuine's concentration varies with age, nutrition, and genotype, influencing the incorporation into RNA (Jacobson et al., 1981).

Queuine's Influence on Protein Phosphorylation

Queuine treatment in HeLa cells affects the phosphorylation of membrane-associated proteins, hinting at its role in signal transduction pathways (Langgut, 1993).

Queuine in Autoimmune Disease Treatment

Queuine modification in tRNA shows potential in treating chronic multiple sclerosis, with significant symptom reversal observed in animal models (Varghese et al., 2016).

Queuine in Artificial Diets

Artificial liquid diets for cancer patients lack queuine, a crucial component found in tRNA of most organisms (Reyniers et al., 1989).

Queuine's Role in Protein Synthesis

Queuine modification of tRNA is essential for accurate protein synthesis, and its depletion triggers cellular stress responses (Kozlovski & Agami, 2018).

Queuine in Cancer Cell Metabolism

Queuine influences cell metabolism, particularly affecting lactate dehydrogenase and proto-oncogenes, thus impacting cancer cell proliferation (Pathak et al., 2008).

Future Directions

Current and on-going research suggests queuine is a natural biochemical compound that can be found endogenously in the human body and plays an essential role in the generation of other critical bodily chemicals . Such research subsequently proposes that if queuine could be utilized as a pharmaceutic, that it may be considered a so-called ‘putative longevity vitamin’ indicated for age-delaying and/or prolonged survival functionality .

properties

IUPAC Name

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)/t6-,7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROLENTHWJFLR-ACLDMZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895854
Record name Queuine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Certain studies have shown that queuine-deficient mice became tyrosine deficient and expired within eighteen days of being withdrawn from a queuine containing diet. Considering tyrosine is generally a nonessential amino acid, it is presumed that the expiration of the mice was due to a resultant deficiency in the cofactor tetrahydrobiopterin (BH4) (which does contribute to the generation of tyrosine), the endogenous generation of which queuine is believed to contribute to. As a result, one of the potential mechanisms of action by which queuine may act as a vitamin for age-delaying and/or prolonged survival functionality speaks to the plausible essentiality of BH4 for partaking in activities like the hydroxylation of tryptophan to produce serotonin for numerous neurological functions like controlling executive function and playing a part in the pathophysiology of autism, attention-deficit/hyperactivity, bipolar, and schizophrenia disorders. Elsewhere, another study has also demonstrated that queuine and the use of a synthetic analog have been effective in eliciting full remission in a mouse model of multiple sclerosis, particularly via the importance of tRNA guanine transglycosylase (TGT) present in the animal model to utilize the queuine analog substrate. Essentially, animals deficient in TGT are incapable of using queuine or any synthetic analog of the biochemical to modify tRNA to produce queuosine for further related downstream pharmacodynamics and fail to respond to such therapy. Although the specific mechanism of action beyond these actions has not yet been formally elucidated, these actions suggest that some manner of modulation of protein translation may be the principal means via which this therapeutic effect is elicited. In human cells, queuine tRNA-ribosyltransferase (QTRT-1) interacts with queuine tRNA-ribosyltransferase subunit QTRTD1 to form an active queuine tRNA-ribosyltransferase. This enzyme exchanges queuine for the guanine at the wobble position of tRNAs with GU(N) anticodons (tRNA-Asp, -Asn, -His and -Tyr), thereby forming the hypermodified nucleoside queuosine.
Record name Queuine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Queuine

CAS RN

72496-59-4
Record name Queuine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72496-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Queuine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Queuine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Queuine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUEUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAK6EYX2BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
C Fergus, D Barnes, MA Alqasem, VP Kelly - Nutrients, 2015 - mdpi.com
… In eubacteria and eukaryotes, queuine is found as the sugar … The physiological requirement for the ancient queuine … This article will examine the current understanding of queuine uptake…
Number of citations: 125 www.mdpi.com
JP Reyniers, JR Pleasants, BS Wostmann… - Journal of Biological …, 1981 - Elsevier
… devoid of queuine for 1 year have no queuine in all … queuine, feeding free queuine, or by feeding (Q+)tRNA. 4. When mice that have no (Q+)tRNA are titrated with exogenous queuine, …
Number of citations: 119 www.sciencedirect.com
H Kersten, W Kersten - Journal of Chromatography Library, 1990 - Elsevier
Publisher Summary This chapter investigates the biosynthesis of queuosine and the occurrence of Q or G at position 34 in transfer RNA (tRNA) Asn , tRNA Asp , tRNA His , and tRNA …
Number of citations: 39 www.sciencedirect.com
RP Singhal - Progress in Nucleic Acid Research and Molecular …, 1983 - Elsevier
Publisher Summary The enzyme tRNA-guanine transglycosylase places “free” quanine (or its derivative, queuine or precursors of queuosine’) in position 34 of the tRNA (the “wobble” …
Number of citations: 20 www.sciencedirect.com
C Pathak, YK Jaiswal, M Vinayak - Biofactors, 2007 - Wiley Online Library
… Queuine or Q-tRNA is suggested to inhibit cell proliferation but the … queuine or Q-tRNA is not well understood. Therefore, in the present study regulation in cell proliferation by queuine in …
Number of citations: 28 iubmb.onlinelibrary.wiley.com
H Akimoto, E Imamiya, T Hitaka, H Nomura… - Journal of the …, 1988 - pubs.rsc.org
… yielded the desired queuine (1). Similar reaction of (17) with ammonia gave the biosynthetic precursor of queuine (2)(Pre Q1 base). Thus, a series of queuine analogues with structural …
Number of citations: 58 pubs.rsc.org
G Ott, H Kersten, S Nishimura - FEBS letters, 1982 - core.ac.uk
… In eukaryotes queuine is inserted into the tRNAs in exchange for guanine by the enzyme queuine: guanine tRNAtransglycosylase [2,3]. Experiments with germ-free mice, fed on queuine…
Number of citations: 42 core.ac.uk
WR Farkas - Nucleosides & Nucleotides, 1983 - Taylor & Francis
… queuine but would make (Q+)tRNA if a source of queuine … conditions does not contain queuine, queuine was added to … yeast tRNA still did not contain queuine, indicating that yeast cells …
Number of citations: 26 www.tandfonline.com
U Gündüz, JR Katze - Journal of Biological Chemistry, 1984 - ASBMB
… phosphate into queuine (the base of queuosine). We designate this the queuine salvage activity … the queuine salvage reaction. Extracts of the LM cell line (mouse embryo origin) lack the …
Number of citations: 59 www.jbc.org
G Dirheimer, W Baranowski, G Keith - Biochimie, 1995 - Elsevier
… exogenous queuine … queuine from intracellular tRNA degraded during normal turnover. Both activities are made possible by the unique queuine salvage enzyme which cleaves queuine …
Number of citations: 62 www.sciencedirect.com

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